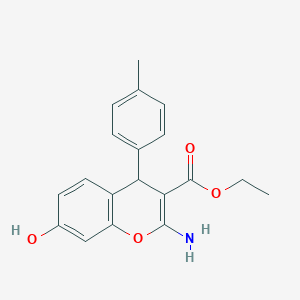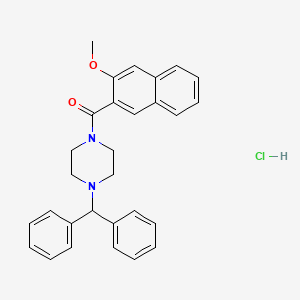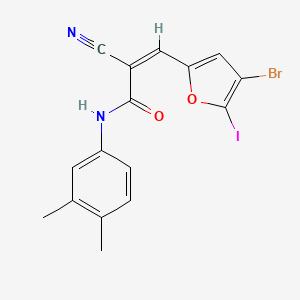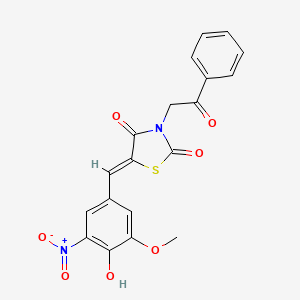![molecular formula C21H23NO2 B5028290 2-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5028290.png)
2-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It contains a tetrahydroisoquinoline group, which is a type of isoquinoline that has been hydrogenated to form a saturated ring system . It also contains a phenyltetrahydropyran group, which is a type of pyran (a six-membered heterocyclic ring) with a phenyl group attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The tetrahydroisoquinoline and phenyltetrahydropyran rings would likely contribute significantly to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the carbonyl group could potentially make it reactive towards nucleophiles, and the ring systems might undergo reactions typical for their respective classes of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the flexibility of the structure could all influence properties like solubility, melting point, and reactivity .Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c23-20(22-13-10-17-6-4-5-7-18(17)16-22)21(11-14-24-15-12-21)19-8-2-1-3-9-19/h1-9H,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSSEABASMYKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-phenylpropanamide](/img/structure/B5028208.png)

![1-[(phenylthio)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5028227.png)
![1-(3,4-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5028232.png)


![{4-[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone](/img/structure/B5028256.png)

![3-allyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028269.png)

![2-iodo-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5028281.png)
![N,3,5-trimethyl-N-[(5-methyl-2-furyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5028286.png)
![1-(4-biphenylylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5028288.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B5028297.png)